CA VII Nanomolar Potency: Direct Ki Comparison vs. Standard Sulfonamide Inhibitors
4-{[(E)-(4-Cyanophenyl)methylidene]amino}benzenesulfonamide exhibits a Ki of 6.20 nM against human recombinant cytosolic carbonic anhydrase VII (hCA VII) in a stopped-flow CO2 hydration assay [1]. This potency places it within the low-nanomolar range characteristic of high-affinity CA inhibitors. For context, the standard CA inhibitor acetazolamide typically displays Ki values in the range of 50–300 nM against various CA isoforms, including CA VII [2]. The 4-cyanophenyl substituent, with its electron-withdrawing cyano group, enhances binding through hydrophobic and electrostatic interactions within the CA VII active site, a feature not present in unsubstituted or alkyl-substituted Schiff base analogs [3]. This nanomolar affinity for CA VII is a specific and quantifiable characteristic that distinguishes this compound from generic sulfanilamide derivatives lacking the 4-cyanophenyl moiety.
| Evidence Dimension | Inhibition constant (Ki) for human carbonic anhydrase VII |
|---|---|
| Target Compound Data | Ki = 6.20 nM |
| Comparator Or Baseline | Acetazolamide: Ki range 50–300 nM across various CA isoforms including CA VII (literature baseline) |
| Quantified Difference | Target compound Ki is approximately 8–48× lower than acetazolamide baseline range for CA isoforms |
| Conditions | Human recombinant cytosolic carbonic anhydrase VII; stopped-flow CO2 hydration assay; 15 min preincubation |
Why This Matters
This Ki value provides a benchmark for selecting this compound for studies targeting CA VII, an isoform implicated in neurological disorders, where nanomolar potency is a prerequisite for meaningful target engagement.
- [1] BindingDB Entry BDBM35726. Affinity Data: Ki = 6.20 nM for human recombinant cytosolic carbonic anhydrase VII. Stopped-flow CO2 hydration assay, 15 min preincubation. View Source
- [2] Supuran CT. Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. 2008;7(2):168-181. doi:10.1038/nrd2467 View Source
- [3] Sarikaya B, et al. Inhibition of carbonic anhydrase isoforms I, II, IX and XII with novel Schiff bases: identification of selective inhibitors for the tumor-associated isoforms over the cytosolic ones. Bioorganic & Medicinal Chemistry. 2014;22(21):5883-5890. doi:10.1016/j.bmc.2014.09.021 View Source
